molecular formula C13H15BrN2O B2510696 3-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide CAS No. 1396802-57-5

3-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide

Cat. No.: B2510696
CAS No.: 1396802-57-5
M. Wt: 295.18
InChI Key: HCNRRXBVEYLKKH-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C13H15BrN2O and a molecular weight of 295.18.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoyl chloride and 4-(dimethylamino)but-2-yn-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of the alkyne group allows for coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidation states and derivatives of the original compound.

Scientific Research Applications

3-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N,N-dimethylaniline: This compound shares the bromine and dimethylamino groups but lacks the alkyne and amide functionalities.

    4-(dimethylamino)but-2-yn-1-amine: This compound contains the alkyne and dimethylamino groups but lacks the bromine and benzamide functionalities.

Uniqueness

3-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromine atom, alkyne group, and amide functionality allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-bromo-N-[4-(dimethylamino)but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-16(2)9-4-3-8-15-13(17)11-6-5-7-12(14)10-11/h5-7,10H,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNRRXBVEYLKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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